2-Pyrimidinepropanoic acid

Solid-State Chemistry Formulation Compound Storage

2-Pyrimidinepropanoic acid (also known as 3-(pyrimidin-2-yl)propanoic acid) is a member of the pyrimidine class, characterized by a 2-carboxyethyl group at the 2-position of the pyrimidine ring. It is classified as an endogenous human metabolite, a unique biological role among its closest positional isomers.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 439108-20-0
Cat. No. B030045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinepropanoic acid
CAS439108-20-0
Synonyms2-pyrimidinepropanoic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CCC(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11)
InChIKeyUXTNNDRHOGJJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrimidinepropanoic Acid (CAS 439108-20-0): A Pyrimidine-Based Propanoic Acid Scaffold for Targeted Synthesis and Metabolite Research


2-Pyrimidinepropanoic acid (also known as 3-(pyrimidin-2-yl)propanoic acid) is a member of the pyrimidine class, characterized by a 2-carboxyethyl group at the 2-position of the pyrimidine ring [1]. It is classified as an endogenous human metabolite, a unique biological role among its closest positional isomers [1]. With a molecular weight of 152.15 g/mol and a melting point of 179-180°C, it is a crystalline solid at room temperature, which distinguishes it from other liquid or low-melting pyrimidine-propanoic acid analogs, offering practical advantages in handling and formulation .

Why Generic Substitution of 2-Pyrimidinepropanoic Acid with Positional Isomers Can Compromise Research and Development Outcomes


Simple substitution of 2-pyrimidinepropanoic acid with its 4- or 5-yl positional isomers is not chemically or biologically equivalent. The position of the carboxylic acid chain on the pyrimidine ring fundamentally alters key physicochemical properties such as solid-state behavior, acidity, and, critically, biological recognition. For instance, 2-pyrimidinepropanoic acid is a known human metabolite, a designation not shared by its isomers, implying a distinct interaction with biological systems [1]. Furthermore, the 4-yl isomer has been characterized as a CYP enzyme inhibitor (CYP1A2 IC50 = 0.2 µM, CYP2D6 IC50 = 4.8 µM) , while such activity is unknown for the target compound, suggesting divergent pharmacological profiles. These differences preclude the assumption of functional interchangeability, making compound-specific selection essential for reliable results.

Quantifiable Differentiation of 2-Pyrimidinepropanoic Acid: Evidence for Scientific Selection


Melting Point: A Crystalline Solid for Improved Handling Versus Liquid Isomers

2-Pyrimidinepropanoic acid has a reported melting point of 179-180°C, indicative of a stable crystalline solid at room temperature . In contrast, its closest positional analog, 3-(pyrimidin-4-yl)propanoic acid (CAS 819850-17-4), and the 5-yl isomer (CAS 933682-83-8) are typically handled as liquids or low-melting solids, with no definitive melting points reported in their technical datasheets, suggesting they are liquids or oils under standard conditions [REFS-2, REFS-3].

Solid-State Chemistry Formulation Compound Storage

Biological Identity: Classified as an Endogenous Human Metabolite

According to authoritative databases, 2-pyrimidinepropanoic acid has a designated role as a human metabolite [1]. This biological annotation is unique among the simple pyrimidine-propanoic acid isomers. The 3-(pyrimidin-4-yl)propanoic acid and 3-(pyrimidin-5-yl)propanoic acid are not classified as human metabolites in these databases, suggesting they are primarily synthetic xenobiotics [REFS-1, REFS-2].

Metabolomics Endogenous Metabolism Biomarker Discovery

CYP Enzyme Inhibition Profile: A Cleaner Starting Point for Drug Discovery

For 2-pyrimidinepropanoic acid, no significant inhibition of major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) has been reported, suggesting a low potential for cytochrome P450-mediated drug-drug interactions [1]. This is in stark contrast to its 4-yl isomer, which displays potent CYP1A2 inhibition (IC50 = 0.2 µM) and moderate CYP2D6 inhibition (IC50 = 4.8 µM) . This difference in ADME-Tox profile is critical for hit and lead selection in medicinal chemistry.

Drug Metabolism CYP Inhibition ADME-Tox

Optimal Scientific and Industrial Use Cases for 2-Pyrimidinepropanoic Acid Based on Verified Evidence


Endogenous Metabolite Research and Biomarker Validation

Given its unique classification as a human metabolite [1], 2-pyrimidinepropanoic acid is the definitive standard for studies involving pyrimidine metabolism, metabolomics, and the validation of analytical methods for endogenous compounds. Substituting a synthetic isomer would invalidate the biological relevance of the study and could lead to misidentification of metabolic pathways.

Fragment-Based Drug Discovery (FBDD) with Low CYP Liability

The apparent absence of significant CYP enzyme inhibition (CYP1A2, CYP2D6, CYP3A4) makes 2-pyrimidinepropanoic acid an attractive fragment or core scaffold for building drug-like molecules with minimized drug-drug interaction risks [2]. This directly contrasts with the 4-yl isomer, which carries CYP inhibition liabilities that would typically disqualify it from a primary fragment library.

Solid-Phase Synthesis and Automated Parallel Chemistry

The high melting point (179-180°C) and crystalline powder form of 2-pyrimidinepropanoic acid ensure accurate solid dispensing and long-term stability on automated synthesis platforms. The liquid or oily nature of its positional isomers can lead to handling errors, cross-contamination, and degradation, making the target compound the superior choice for reproducible automated workflows.

Synthesis of Pyrimidine-2-yl Substituted Drug Candidates

When a synthetic route specifically requires a 2-substituted pyrimidine with a propanoic acid handle, 2-pyrimidinepropanoic acid is the direct and unambiguous building block. Using a 4- or 5-yl isomer would lead to a regioisomeric product with potentially entirely different biological activity and pharmacological profile, a risk that is unacceptable in lead optimization.

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